

Technical Monograph: 1-(5-Chlorothiophen-2-yl)propan-2-one

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Compound of Interest

| | |
|----------------|---------------------------------------|
| Compound Name: | 1-(5-Chlorothiophen-2-yl)propan-2-one |
| CAS No.: | 1249958-78-8 |
| Cat. No.: | B2890606 |

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CAS Number: 1249958-78-8 Synonyms: 5-Chloro-2-acetylthiophene; 1-(5-Chloro-2-thienyl)-2-propanone; 5-Cl-P2TP. Chemical Family: Thiophene-based Ketones / Heterocyclic Building Blocks.

Executive Summary

1-(5-Chlorothiophen-2-yl)propan-2-one is a specialized heterocyclic scaffold utilized primarily as a versatile intermediate in medicinal chemistry and forensic analysis. Structurally, it serves as a bioisostere for 4-chlorophenylacetone (4-Chloro-P2P), replacing the phenyl ring with a 5-chlorothiophene moiety. This substitution alters lipophilicity (

) and metabolic stability, making it a critical building block for the synthesis of 5-chloromethiopropamine (5-Cl-MPA) and related serotonin/dopamine transporter ligands.

This guide details the physicochemical properties, validated synthesis pathways, and analytical characterization of the compound, emphasizing high-purity production for reference standard generation.

Chemical Identity & Physicochemical Properties[1]

[2][3][4][5]

| Property | Data |
|---------------------------|---|
| CAS Number | 1249958-78-8 |
| IUPAC Name | 1-(5-Chlorothiophen-2-yl)propan-2-one |
| Molecular Formula | |
| Molecular Weight | 174.65 g/mol |
| Appearance | Pale yellow to amber oil (tends to darken upon oxidation) |
| Boiling Point (Predicted) | 240–245 °C (at 760 mmHg) |
| Density | ~1.28 g/cm ³ |
| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in water.[1][2] |
| Stability | Sensitive to light and air; store under inert gas (Ar/) at 2–8 °C. |

Synthetic Methodologies

The synthesis of **1-(5-Chlorothiophen-2-yl)propan-2-one** presents specific challenges regarding regioselectivity on the thiophene ring. The Nitroalkene Route is the industry standard for high-purity applications, avoiding the polyalkylation byproducts common in Friedel-Crafts acylation.

Route A: The Nitroalkene Pathway (High Purity)

This three-step protocol ensures regiochemical control, placing the acetone side chain strictly at the C2 position while retaining the chlorine at C5.

Step 1: Vilsmeier-Haack Formylation

Precursor: 2-Chlorothiophene Reagents:

, DMF Mechanism: Electrophilic aromatic substitution.

- Protocol: To a cooled solution of DMF (1.2 eq) and (1.1 eq) at 0°C, add 2-chlorothiophene (1.0 eq) dropwise. The Vilsmeier adduct forms in situ. Hydrolysis with aqueous sodium acetate yields 5-chloro-2-thiophenecarboxaldehyde.
- Critical Control: Temperature must remain <20°C to prevent polymerization.

Step 2: Henry Reaction (Nitroaldol Condensation)

Precursor: 5-Chloro-2-thiophenecarboxaldehyde Reagents: Nitroethane, Ammonium Acetate (cat.) Product: 1-(5-Chlorothiophen-2-yl)-2-nitroprop-1-ene.

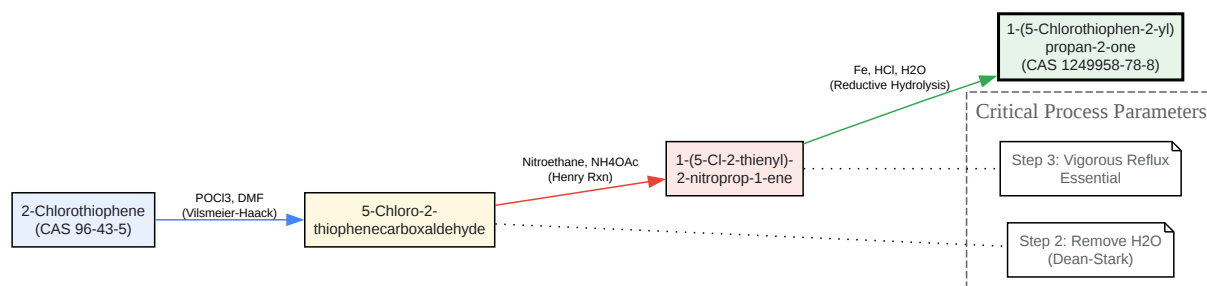
- Protocol: Reflux aldehyde with excess nitroethane and catalytic in toluene or acetic acid. Use a Dean-Stark trap to remove water, driving the equilibrium to the nitroalkene.
- Observation: Product crystallizes as yellow/orange needles upon cooling.

Step 3: Reductive Hydrolysis (Iron/Acid)

Precursor: Nitroalkene intermediate Reagents: Iron powder, HCl (aq), Toluene Mechanism: Reduction of the alkene/nitro group to an enamine/oxime intermediate, followed by in-situ hydrolysis to the ketone.

- Protocol: Suspend iron powder (4 eq) in water/toluene with catalytic . Add the nitroalkene slowly at reflux. Add conc. HCl dropwise. The tautomerization yields the target ketone.
- Purification: Steam distillation or high-vacuum fractional distillation is required to remove amine byproducts.

Synthesis Workflow Diagram[7]



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Figure 1: Step-wise synthetic pathway from commercial 2-chlorothiophene to the target ketone.

Analytical Characterization

For validation of the reference standard, the following spectral data is expected.

Nuclear Magnetic Resonance (NMR)[5]

- NMR (400 MHz, CDCl_3):
 - 2.20 (s, 3H, $\text{C}=\text{O}$) – Methyl ketone singlet.
 - 3.85 (s, 2H, $\text{C}=\text{O}$) – Methylene bridge singlet.
 - 6.65 (d, 1H, Thiophene H-3) – Aromatic doublet.
 - 6.80 (d, 1H, Thiophene H-4) – Aromatic doublet.

- Note: The coupling constant () of ~3.8 Hz is characteristic of 2,5-disubstituted thiophenes.

Mass Spectrometry (GC-MS)

- Molecular Ion (): 174 (base peak usually 43 or 131).
- Isotope Pattern: Distinctive Chlorine signature (and in 3:1 ratio) at 174/176.
- Fragmentation:
 - 131 (): Loss of acetyl group (tropylium-like thiophene cation).
 - 43 (): Acetyl cation.

Applications in Drug Development

This compound is a Class I Bioisostere research tool.

- Monoamine Transporter Ligands: It is the immediate precursor to 5-Chloromethiopropamine (5-Cl-MPA). Researchers use this scaffold to probe the Serotonin Transporter (SERT) vs. Dopamine Transporter (DAT) selectivity. The 5-chloro substituent typically increases SERT affinity compared to the unsubstituted analog.
- Metabolic Stability Studies: The chlorine atom blocks the metabolically vulnerable C5 position of the thiophene ring, preventing ring hydroxylation and extending the half-life of derived pharmaceuticals in microsome stability assays.

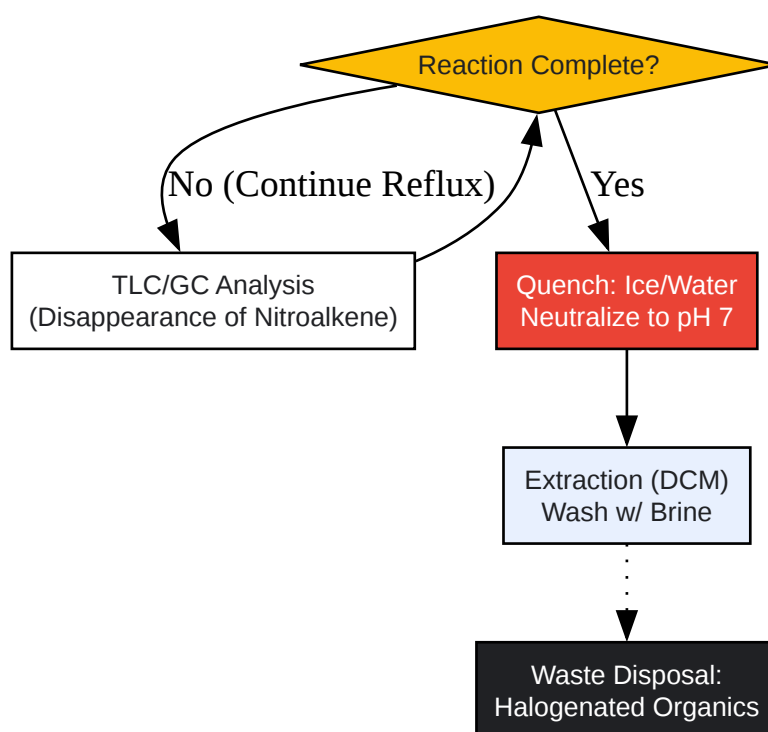
Safety & Handling Protocols

Signal Word:WARNING

| Hazard Class | Statement |
|-----------------|---|
| Acute Toxicity | Harmful if swallowed or inhaled. |
| Skin Irritation | Causes skin irritation.[3] Thiophene derivatives can be sensitizers.[3] |
| Storage | Lachrymator potential. Store in a dedicated flammables fridge. |

Self-Validating Safety Workflow

Every synthesis batch must undergo a "Quench & Verify" cycle to ensure no unreacted Vilsmeier reagent or nitroalkene remains, as these are highly reactive/toxic.



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Figure 2: Safety decision matrix for the workup of the reduction step.

References

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Sources

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